Acidity Modulation (pKa) Relative to Non-Fluorinated Pyridinone Baseline
The predicted acid dissociation constant (pKa) of 3-fluoro-4-iodopyridin-2(1H)-one is 9.70±0.10 . This represents a substantial acidification compared to the unsubstituted 2-pyridone baseline (pKa ~11.62 for pyridin-2-ol), a shift of approximately -1.92 log units attributable to the electron-withdrawing effect of the 3-fluoro substituent. The 4-iodo substituent contributes additional inductive stabilization of the conjugate base.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 9.70±0.10 (predicted) |
| Comparator Or Baseline | Unsubstituted 2-pyridone (pyridin-2-ol): ~11.62 |
| Quantified Difference | ΔpKa ≈ -1.92 (more acidic) |
| Conditions | Predicted values under standard conditions |
Why This Matters
Lower pKa enhances aqueous solubility at physiological pH and alters hydrogen-bonding capacity, directly impacting formulation and target engagement in medicinal chemistry programs.
